CB2 Receptor Affinity of AB-005 vs. UR-144 and XLR-11: Absolute and Relative Differences
AB-005 demonstrates high affinity for the CB2 receptor (Ki = 0.48 nM), which is 3.75-fold higher than UR-144 (Ki = 1.8 nM) and 4.38-fold higher than XLR-11 (Ki = 2.1 nM) [1][2]. This superior CB2 binding positions AB-005 as a more potent tool for exploring CB2-mediated signaling pathways compared to these tetramethylcyclopropyl-containing analogs [3].
| Evidence Dimension | CB2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.48 nM |
| Comparator Or Baseline | UR-144 (Ki = 1.8 nM); XLR-11 (Ki = 2.1 nM) |
| Quantified Difference | 3.75-fold higher affinity than UR-144; 4.38-fold higher than XLR-11 |
| Conditions | In vitro radioligand binding assays using human recombinant CB2 receptors |
Why This Matters
Higher CB2 affinity may translate to greater sensitivity in detecting CB2-mediated effects at lower concentrations, reducing potential off-target interactions in complex biological systems.
- [1] Wikipedia. (2016). AB-005. Retrieved from web.archive.org. View Source
- [2] Neta Scientific. (2022). Cayman Ur-144 N-Pentanoic Acid Metabolite (Item No. 11773-1). View Source
- [3] ScienceDirect. (2015). Case reports of synthetic cannabinoid XLR-11 associated fatalities. Forensic Science International, 252, e6-e10. View Source
